

# Application Notes: Synthesis of PROTACs using Tos-PEG1-CH2-Boc Linker

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| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Tos-PEG1-CH2-Boc |           |
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#### Introduction

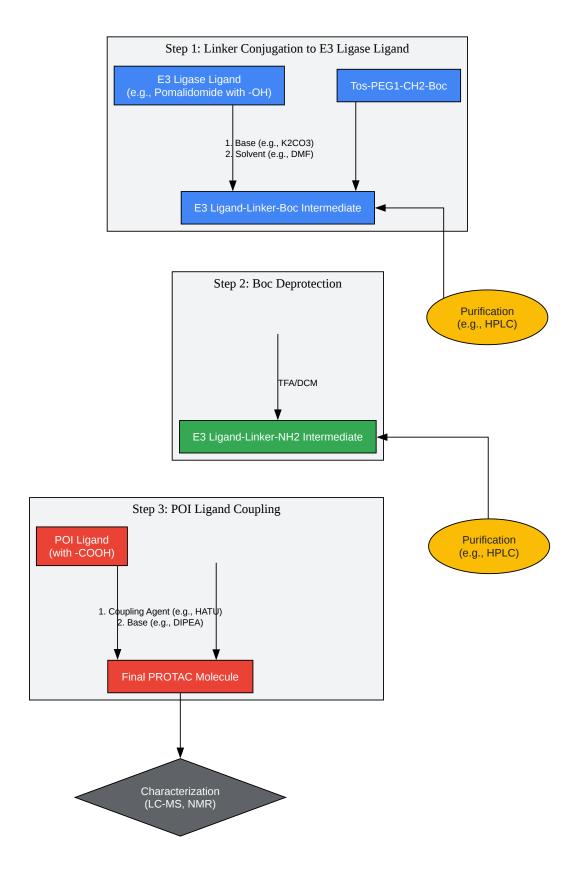
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2] A PROTAC molecule is composed of a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting the two.[1][3] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by determining the spatial orientation of the two ligands for effective ternary complex formation.[1][3]

PEG-based linkers are frequently used in PROTAC design to improve solubility and pharmacokinetic properties.[3][4][5] The linker **Tos-PEG1-CH2-Boc** is a versatile building block for PROTAC synthesis. It features a tosyl group, which is an excellent leaving group for nucleophilic substitution, and a Boc-protected amine, which allows for subsequent orthogonal coupling chemistry. This application note provides a detailed protocol for the synthesis of a PROTAC using **Tos-PEG1-CH2-Boc** in a stepwise solution-phase synthesis.

# **Experimental Workflow & Signaling**

The synthesis strategy involves a two-step process. First, an E3 ligase ligand with a nucleophilic handle (e.g., a hydroxyl or phenol group) displaces the tosyl group of the linker. Following this initial coupling, the Boc protecting group is removed under acidic conditions to expose a primary amine. This amine is then coupled with the POI ligand, which has been activated as a carboxylic acid, to form the final PROTAC molecule.





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Caption: Workflow for PROTAC synthesis using **Tos-PEG1-CH2-Boc**.



## **Experimental Protocols**

This section provides a representative protocol for a solution-phase synthesis. The example uses hydroxy-pomalidomide as the E3 ligase ligand and a generic POI-ligand-COOH. Researchers should adapt the protocol based on the specific reactivity and solubility of their chosen ligands.

# Protocol 1: Coupling of Tos-PEG1-CH2-Boc with E3 Ligase Ligand

This step involves the nucleophilic substitution of the tosyl group by the hydroxyl group of the E3 ligase ligand.

- Reagents and Materials:
  - Hydroxy-Pomalidomide (1.0 eg)
  - Tos-PEG1-CH2-Boc (1.2 eq)
  - Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (3.0 eq)
  - Anhydrous Dimethylformamide (DMF)
  - Nitrogen or Argon atmosphere
- Procedure: a. To a dry round-bottom flask under an inert atmosphere, add Hydroxy-Pomalidomide and anhydrous DMF. b. Add K<sub>2</sub>CO<sub>3</sub> to the solution and stir for 10 minutes at room temperature. c. Add **Tos-PEG1-CH2-Boc** to the reaction mixture. d. Heat the reaction to 60-80 °C and stir for 12-24 hours. e. Monitor the reaction progress by LC-MS. f. Upon completion, cool the reaction to room temperature and quench with water. g. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 Ligand-Linker-Boc intermediate.

### **Protocol 2: Boc Deprotection**



This protocol removes the tert-Butyloxycarbonyl (Boc) protecting group to expose the primary amine for the next coupling step.[6][7][8]

- Reagents and Materials:
  - E3 Ligand-Linker-Boc Intermediate (1.0 eq)
  - Trifluoroacetic acid (TFA)
  - Dichloromethane (DCM)
  - Nitrogen or Argon atmosphere
- Procedure: a. Dissolve the E3 Ligand-Linker-Boc intermediate in DCM in a round-bottom flask. b. Cool the solution to 0 °C using an ice bath. c. Slowly add TFA (typically 20-50% v/v in DCM) to the solution.[7] d. Allow the reaction to warm to room temperature and stir for 1-3 hours. e. Monitor the deprotection by LC-MS. f. Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. g. The resulting amine salt (TFA salt) can often be used directly in the next step after thorough drying.

## **Protocol 3: Coupling of POI Ligand**

This final step forms an amide bond between the linker's primary amine and the carboxylic acid of the POI ligand.

- Reagents and Materials:
  - E3 Ligand-Linker-NH2 Intermediate (TFA salt) (1.0 eq)
  - POI-Ligand-COOH (1.1 eq)
  - HATU (1.2 eq)
  - N,N-Diisopropylethylamine (DIPEA) (4.0-5.0 eq)[7]
  - Anhydrous Dimethylformamide (DMF)
  - Nitrogen or Argon atmosphere



• Procedure: a. To a dry round-bottom flask under an inert atmosphere, dissolve the POI-Ligand-COOH in anhydrous DMF. b. Add HATU and stir for 5 minutes to pre-activate the carboxylic acid. c. In a separate flask, dissolve the E3 Ligand-Linker-NH2 intermediate in anhydrous DMF and add DIPEA to neutralize the TFA salt and act as the base for the coupling reaction. d. Add the solution of the activated POI ligand to the amine solution. e. Stir the reaction at room temperature for 4-16 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent. h. Wash the combined organic layers, dry, and concentrate. i. Purify the final PROTAC molecule by preparative HPLC. j. Characterize the final product by LC-MS and NMR spectroscopy.

## **Quantitative Data Summary**

The following table provides an example of typical results that could be expected from the synthesis protocol outlined above. Actual yields and purity will vary depending on the specific ligands used and optimization of reaction conditions.

| Step  | Product  | Starting<br>Material<br>(Mass) | Product<br>(Mass) | Yield (%)        | Purity (by<br>LC-MS) | Analytical<br>Data (m/z)<br>[M+H]+       |
|---|--|--------------------------------|-------------------|------------------|----------------------|--|
| 1. Linker<br>Coupling                             | E3 Ligand-<br>Linker-Boc<br>Intermediat<br>e             | 273 mg<br>(1.0 mmol)           | 415 mg            | 75%              | >95%                 | Calculated:<br>553.2;<br>Found:<br>553.3 |
| 2. Boc<br>Deprotectio<br>n                        | E3 Ligand-<br>Linker-NH <sub>2</sub><br>Intermediat<br>e | 415 mg<br>(0.75<br>mmol)       | 339 mg            | ~100%<br>(crude) | >90%                 | Calculated:<br>453.2;<br>Found:<br>453.2 |
| 3. POI<br>Ligand<br>Coupling<br>(e.g.,<br>MW=350) | Final<br>PROTAC  | 339 mg<br>(0.75<br>mmol)       | 468 mg            | 80%              | >98%                 | Calculated:<br>785.4;<br>Found:<br>785.5 |



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